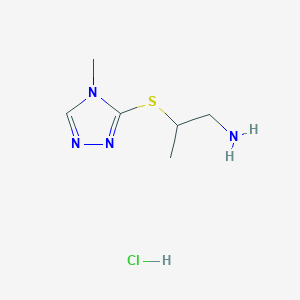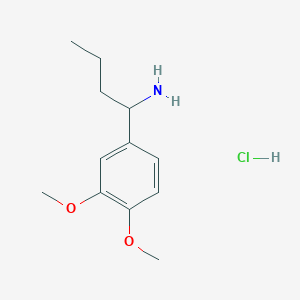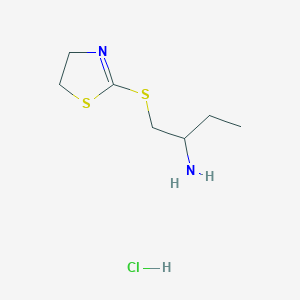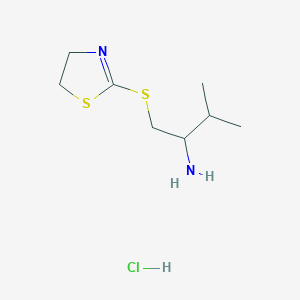![molecular formula C36H30O16 B1432938 (2R)-2-[(E)-3-[2-[3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-1-(3,4-dihydroxyphenyl)-3-oxoprop-1-en-2-yl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid CAS No. 142998-46-7](/img/structure/B1432938.png)
(2R)-2-[(E)-3-[2-[3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-1-(3,4-dihydroxyphenyl)-3-oxoprop-1-en-2-yl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid
Descripción general
Descripción
Salvianolic acid E is a natural product found in Salvia miltiorrhiza with data available.
Aplicaciones Científicas De Investigación
Mechanism of Lignin Model Compound Degradation
Research by Yokoyama (2015) on the acidolysis of lignin model compounds provides insights into the degradation mechanisms of complex organic molecules, which might be relevant to the compound due to structural similarities. The study's findings highlight the importance of γ-hydroxymethyl groups and the presence of hydride transfer mechanisms in the acidolysis process, offering a glimpse into how similar compounds might undergo transformation in various conditions (Yokoyama, 2015).
Biomarkers for Investigating Tobacco and Cancer
Hecht (2002) discusses the measurement of carcinogen metabolites, including hydroxyphenyl metabolites, in human urine as a method for investigating the relationship between tobacco and cancer. This research underscores the utility of hydroxyphenyl compounds as biomarkers in clinical studies, potentially extending to the compound (Hecht, 2002).
Advanced Oxidation Processes for Drug Synthesis
Qutob et al. (2022) review the application of advanced oxidation processes (AOPs) in drug synthesis, including the degradation of acetaminophen. The study highlights the generation of various by-products and their biotoxicity, illustrating the potential for compounds with hydroxyphenyl groups to undergo oxidative transformations with relevance to pharmaceutical applications (Qutob et al., 2022).
Anti-inflammatory and Antioxidant Properties
Ramos et al. (2020) explore the therapeutic applications of tyrosol and hydroxytyrosol, compounds containing hydroxyphenyl groups, in dentistry. Their antioxidant and anti-inflammatory properties suggest similar compounds, including the one , could have potential applications in medical fields beyond dentistry (Ramos et al., 2020).
Biodegradation and Fate of Organic Compounds
Thornton et al. (2020) review the biodegradation of ethyl tert-butyl ether (ETBE) in soil and groundwater, highlighting enzymes capable of degrading organic pollutants. This research underscores the importance of understanding the environmental impact and degradation pathways of complex organic compounds, potentially applicable to the compound (Thornton et al., 2020).
Propiedades
IUPAC Name |
(2R)-2-[(E)-3-[2-[3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-1-(3,4-dihydroxyphenyl)-3-oxoprop-1-en-2-yl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30O16/c37-22-6-1-17(12-26(22)41)11-21(36(50)52-30(35(48)49)16-19-3-8-24(39)28(43)14-19)32-20(4-9-25(40)33(32)45)5-10-31(44)51-29(34(46)47)15-18-2-7-23(38)27(42)13-18/h1-14,29-30,37-43,45H,15-16H2,(H,46,47)(H,48,49)/b10-5+,21-11?/t29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXUSBQFIOBYJU-DDPMSQIOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C(C(=C(C=C2)O)O)C(=CC3=CC(=C(C=C3)O)O)C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C(C(=C(C=C2)O)O)C(=CC3=CC(=C(C=C3)O)O)C(=O)O[C@H](CC4=CC(=C(C=C4)O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![N,N-Diethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine dihydrochlorid+](/img/structure/B1432873.png)


